4-(5-Methylthiophen-2-yl)pyridine
Overview
Description
4-(5-Methylthiophen-2-yl)pyridine is a heterocyclic aromatic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Direct Arylation: Direct arylation methods can also be employed, where 5-methylthiophene is directly coupled with pyridine under specific conditions using transition metal catalysts.
Industrial Production Methods: Industrial production typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to various reduced forms of the compound.
Substitution Reactions: Substitution reactions at the pyridine or thiophene rings can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as pyridine N-oxide.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Halogenated or alkylated derivatives.
Mechanism of Action
Target of Action
The primary target of 4-(5-Methylthiophen-2-yl)pyridine is related to its photophysical properties . It is used in the formation of thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules .
Mode of Action
This compound interacts with its targets through intramolecular hydrogen bond formation between the carbonyl oxygens of the cyclic enolate and the α-hydrogens of the pyridinium ring . This interaction leads to a coplanar structure in TPB derivatives with five-membered cyclic enolates . A six-membered cyclic enolate leads to a pre-twisted structure due to steric hindrance .
Biochemical Pathways
The affected pathways involve the twisted intramolecular charge transfer (TICT) process . TPB derivatives with alkylene-bridged cyclic enolates exhibit obvious fluorescence quenching through the TICT process in solution . In contrast, electron-deficient cyclic enolates suppress the TICT process, leading to relatively intense emission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a component of TPB dyes . These dyes exhibit unique photophysical properties, including fluorescence quenching or emission, depending on the structure of the cyclic enolate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the structure of the cyclic enolate in TPB derivatives, which can be affected by steric hindrance, plays a crucial role in the compound’s photophysical properties . .
Scientific Research Applications
Chemistry: 4-(5-Methylthiophen-2-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and other advanced materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a scaffold for developing new drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-(4-Methylthiophen-2-yl)pyridine: Similar structure but with the methyl group at a different position on the thiophene ring.
4-(5-Methylthiophen-2-yl)pyrimidine: Similar core structure but with a pyrimidine ring instead of a pyridine ring.
4-(5-Methylthiophen-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 4-(5-Methylthiophen-2-yl)pyridine is unique due to its specific substitution pattern and the resulting electronic properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMUFYKFRLJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306713 | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129770-70-3 | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129770-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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